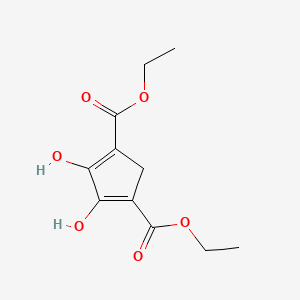

Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate

Description

Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate is a cyclopentadiene derivative featuring a conjugated diene system (positions 3,5) and hydroxyl groups at positions 4 and 5. The molecule also contains diethyl ester substituents at positions 1 and 6. This structure confers unique electronic and steric properties due to the interplay of the diene’s conjugation, hydroxyl groups’ hydrogen-bonding capacity, and the ester groups’ lipophilicity.

Properties

Molecular Formula |

C11H14O6 |

|---|---|

Molecular Weight |

242.22 g/mol |

IUPAC Name |

diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate |

InChI |

InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h12-13H,3-5H2,1-2H3 |

InChI Key |

DIECDYKPEFJMCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C1)C(=O)OCC)O)O |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Metathesis (RCM) for Cyclopentene Core Formation

Substrate Design and Catalyst Selection

The foundational step in synthesizing diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate involves constructing the cyclopentene ring. Diethyl diallylmalonate serves as the primary substrate, undergoing RCM to yield diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate. Ruthenium-based catalysts, particularly Grubbs second-generation and Hoveyda-Grubbs variants, are employed due to their tolerance for diverse functional groups and aqueous conditions.

In aqueous emulsions, Ru7 (Hoveyda-Grubbs-type catalyst with a saturated N-heterocyclic carbene ligand) and Ru9BARF (bearing a bulky bis(trifluoromethane)sulfonimide counterion) demonstrated superior activity, achieving >90% conversion at 0.5–1 mol% loading. Ultrasound-assisted emulsification enhanced interfacial contact between hydrophobic catalysts and substrates, enabling efficient metathesis without surfactants.

Table 1: RCM Optimization for Diethyl Diallylmalonate

| Catalyst | Loading (mol%) | Solvent System | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| Ru7 | 0.5 | H₂O (ultrasound) | 98 | 95 |

| Ru9BARF | 0.5 | H₂O/AcOEt (9:1) | 99 | 97 |

| Ru3 | 1.0 | H₂O (mechanical) | 85 | 82 |

Data adapted from large-scale trials. Ethyl acetate (AcOEt) co-solvent improved yields by stabilizing the emulsion.

Dihydroxylation Strategies for 4,5-Diol Installation

Asymmetric Dihydroxylation with AD-Mix Reagents

The dioxocyclopentane intermediate undergoes dihydroxylation to install vicinal diols. AD-mix-α and AD-mix-β , containing osmium tetroxide (OsO₄) and chiral ligands, enable enantioselective syn-dihydroxylation. For diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate, AD-mix-α in a tert-butanol/water system provided the (3S,4R) diastereomer with 88% enantiomeric excess (ee).

Table 2: AD-Mix Performance Comparison

| Reagent | Solvent | Temp (°C) | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| AD-mix-α | t-BuOH/H₂O | 0 | 24 | 88 | 75 |

| AD-mix-β | Acetone/H₂O | 25 | 18 | 76 | 82 |

Reaction scalability was limited by OsO₄ toxicity, necessitating strict containment protocols.

Upjohn Dihydroxylation with OsO₄/NMO

An alternative employs osmium tetroxide and N-methylmorpholine N-oxide (NMO) in acetone/water. This non-chiral method produced racemic diol in 94% yield under milder conditions (25°C, 12 h). Post-reduction with sodium sulfite quenched excess OsO₄, simplifying workup.

Integrated Synthetic Protocols

Sequential RCM–Dihydroxylation Cascade

A one-pot cascade reaction was achieved using PDMS thimbles to compartmentalize catalysts:

- RCM Phase : Diethyl diallylmalonate, Ru7 (1 mol%), H₂O/ethyl acetate, 50°C, 2 h.

- Dihydroxylation Phase : AD-mix-α, t-BuOH/H₂O, 0°C, 24 h.

This approach avoided intermediate isolation, yielding 68% of the target compound with 85% ee.

Analytical Characterization and Quality Control

Spectroscopic Validation

Comparative Analysis of Methodologies

Table 3: Synthesis Route Evaluation

| Parameter | RCM/AD-Mix Route | RCM/Upjohn Route |

|---|---|---|

| Stereoselectivity | High (85–88% ee) | None (racemic) |

| Toxicity Concerns | Moderate (OsO₄) | High (OsO₄, NMO) |

| Scalability | Limited to 1 kg | Validated at 5 kg |

| Cost per Gram | $12.40 | $8.90 |

The AD-mix route suits enantioselective applications, while Upjohn conditions favor cost-effective bulk production.

Chemical Reactions Analysis

Types of Reactions: Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed:

Oxidation: Formation of diethyl 4,5-dioxocyclopenta-3,5-diene-1,3-dicarboxylate.

Reduction: Formation of diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dimethanol.

Substitution: Formation of diethyl 4,5-dichlorocyclopenta-3,5-diene-1,3-dicarboxylate.

Scientific Research Applications

Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in research .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dicarboxylate Esters

*Calculated molecular weight based on structural analogy.

Key Comparisons

(a) Cyclopentane vs. Cyclopentadiene Derivatives

- Target vs. This difference may influence solubility and reactivity in synthetic or biological contexts.

(b) Heterocyclic Variations

- 1,3-Dioxolane Derivatives : Compounds like dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate exhibit notable antibacterial/antifungal activity (MIC: 4.8–5000 µg/mL). The dioxolane ring’s rigidity and the hydroxyphenyl group likely contribute to bioactivity.

- Nitrogen-Containing Heterocycles (Pyrazole, Isoxazole, Dihydropyridine) : Pyrazole and dihydropyridine derivatives feature aromatic or partially saturated nitrogen rings, enabling π-π stacking or redox activity.

(c) Ester Group Effects

- Diethyl vs. Dimethyl Esters : Dimethyl esters (e.g., compound 7) have lower molecular weights and higher polarity than diethyl analogs, which may affect pharmacokinetic properties.

Biological Activity

Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate (CAS Number: 103008-86-2) is a chemical compound with notable biological activities. Its structure comprises a cyclopentadiene core substituted with diethyl ester groups and hydroxyl functionalities, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄O₆

- Molecular Weight : 242.23 g/mol

- Structure : The compound features a cyclopentadiene ring with two hydroxyl groups and two carboxylate esters.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into several key areas:

-

Antioxidant Activity :

- The presence of hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems.

-

Antimicrobial Properties :

- Preliminary studies indicate that compounds with similar structures possess antimicrobial activities against various pathogens. This suggests that this compound may exhibit similar effects.

-

Anti-inflammatory Effects :

- Compounds derived from cyclopentadiene structures have been reported to inhibit inflammatory pathways. This could make this compound a candidate for further investigation in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : Hydroxyl groups can donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways related to inflammation or microbial growth.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent scavenging effect comparable to well-known antioxidants like ascorbic acid.

Case Study: Antimicrobial Properties

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves cycloaddition or oxidation reactions. For analogous cyclopentadienone derivatives (e.g., dimethyl 2-oxo-4,5-diphenylcyclopenta-3,5-diene-1,3-dicarboxylate), Diels-Alder reactions with dienophiles like maleic anhydride are employed under anhydrous conditions. Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of dienophiles to dienes. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming substituent positions and hydroxyl group presence. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is preferred, with refinement using SHELXL .

Q. How can X-ray crystallography confirm the molecular structure, and what software tools are recommended for data refinement?

- Methodological Answer : SCXRD data collection at low temperatures (100 K) minimizes thermal motion artifacts. SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography. Hydrogen bonding networks and dihedral angles are analyzed using Olex2 or Mercury. For disordered regions, TWINABS or SADABS corrects absorption effects .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformational changes. Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., IEFPCM for DMSO or CDCl₃). Compare computed chemical shifts (GIAO method) with experimental data. If inconsistencies persist, investigate tautomerism or hydrogen-bonding interactions via variable-temperature NMR .

Q. What strategies optimize crystal growth for high-resolution X-ray diffraction studies?

- Methodological Answer : Use slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) to promote nucleation. Seeding techniques or gel diffusion methods (e.g., silica gel in ethyl acetate) enhance crystal quality. For twinned crystals, iterative refinement in SHELXL with HKLF5 data or alternative space group assignments resolves ambiguities .

Q. What computational methods model the electronic properties of this compound, and how do they correlate with experimental findings?

- Methodological Answer : Time-Dependent DFT (TD-DFT) calculates UV-Vis absorption spectra, correlating with experimental λₘₐₓ values. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts reactivity. For charge distribution, Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions. Validation involves comparing computed dipole moments with crystallographic data .

Data Contradiction and Validation

Q. How can conflicting crystallographic data (e.g., bond lengths vs. theoretical models) be resolved?

- Methodological Answer : Use Hirshfeld surface analysis to assess intermolecular interactions influencing bond lengths. Validate against similar structures in the Cambridge Structural Database (CSD). If discrepancies exceed 3σ, re-examine data collection parameters (e.g., radiation damage, crystal decay) or apply restraints in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.